Dynorphin A (1-10) amide

Catalog No.
S12794033
CAS No.
M.F
C57H92N20O11
M. Wt
1233.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dynorphin A (1-10) amide

Product Name

Dynorphin A (1-10) amide

IUPAC Name

1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide

Molecular Formula

C57H92N20O11

Molecular Weight

1233.5 g/mol

InChI

InChI=1S/C57H92N20O11/c1-5-33(4)46(53(87)74-40(17-11-25-68-57(64)65)54(88)77-26-12-18-43(77)47(59)81)76-50(84)39(16-10-24-67-56(62)63)72-49(83)38(15-9-23-66-55(60)61)73-51(85)41(27-32(2)3)75-52(86)42(29-34-13-7-6-8-14-34)71-45(80)31-69-44(79)30-70-48(82)37(58)28-35-19-21-36(78)22-20-35/h6-8,13-14,19-22,32-33,37-43,46,78H,5,9-12,15-18,23-31,58H2,1-4H3,(H2,59,81)(H,69,79)(H,70,82)(H,71,80)(H,72,83)(H,73,85)(H,74,87)(H,75,86)(H,76,84)(H4,60,61,66)(H4,62,63,67)(H4,64,65,68)

InChI Key

AQZMRRKJJIQBDF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N

Dynorphin A (1-10) amide is a decapeptide derived from the endogenous opioid peptide dynorphin A. This compound plays a significant role in the modulation of pain, stress responses, and addiction pathways by acting primarily as an agonist at the kappa-opioid receptor. Its truncated structure distinguishes it from longer dynorphin variants, allowing for unique interactions and biological activities. The compound has garnered attention for its potential therapeutic applications, particularly in pain management and neuroprotection.

  • Oxidation: The methionine residue can be oxidized to form methionine sulfoxide or methionine sulfone.
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
  • Reduction: Disulfide bonds, if present, can be reduced to yield free thiols.
  • Substitution: Amino acid residues can be substituted to create analogs with varying properties.

Common reagents used in these reactions include hydrogen peroxide for oxidation, dithiothreitol for reduction, and acidic or basic aqueous solutions for hydrolysis.

Dynorphin A (1-10) amide exhibits significant biological activity through its interaction with the kappa-opioid receptor. This interaction leads to several physiological effects, including:

  • Analgesic Effects: It has been shown to modulate pain perception effectively.
  • Stress Modulation: The compound influences stress responses, potentially offering therapeutic benefits in stress-related disorders.
  • Neuroprotective Properties: Research indicates potential applications in neuroprotection, particularly in conditions involving neuronal damage or degeneration.

Studies have demonstrated that Dynorphin A (1-10) amide can inhibit adenylyl cyclase activity and block N-methyl-D-aspartate receptor-activated currents, contributing to its analgesic properties .

The synthesis of Dynorphin A (1-10) amide typically employs solid-phase peptide synthesis (SPPS), which involves several key steps:

  • Resin Loading: The first amino acid is attached to a solid resin.
  • Deprotection and Coupling: The protecting group on the amino acid is removed, followed by the coupling of the next amino acid using coupling reagents such as HBTU or DIC.
  • Repetition: Steps 2 is repeated until the desired sequence is obtained.
  • Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Dynorphin A (1-10) amide has a wide range of applications in various fields:

  • Chemistry: It serves as a model peptide for studying peptide synthesis and modification techniques.
  • Biology: Researchers investigate its role in modulating pain, stress, and addiction through kappa-opioid receptors.
  • Medicine: The compound shows promise as a therapeutic agent for pain management and treatment of opioid addiction.
  • Industry: While not widely used commercially, it aids in developing new peptide-based drugs .

Studies on Dynorphin A (1-10) amide have focused on its binding affinity and selectivity for kappa-opioid receptors compared to other opioid receptors. Research indicates that this compound exhibits high affinity for kappa-opioid receptors while showing lower affinity for mu-opioid receptors. This selectivity is crucial for minimizing side effects commonly associated with mu-opioid receptor activation, such as respiratory depression.

In comparative studies, Dynorphin A (1-10) amide has been shown to be more potent than longer dynorphin variants like Dynorphin A (1-13), particularly in inhibiting twitch responses in mouse vas deferens models .

Dynorphin A (1-10) amide shares structural similarities with other dynorphin peptides but is unique due to its truncated length and specific receptor interactions. Here are some similar compounds:

  • Dynorphin A (1-13): A longer variant that also acts on kappa-opioid receptors but has different potency and efficacy profiles.
  • Dynorphin A (1-17): Another extended form with broader biological implications but potentially increased side effects due to wider receptor interactions.
  • Dynorphin A (1-8): A shorter analog that retains some biological activity but may exhibit reduced potency compared to Dynorphin A (1-10).
  • Zyklophin: A cyclic analog of dynorphin A that shows distinct pharmacological properties due to its cyclic structure.
  • Arodyn: An analog that selectively antagonizes kappa-opioid receptors, providing insights into receptor specificity and function.

The unique structure of Dynorphin A (1-10) amide allows it to maintain significant biological activity while minimizing unwanted effects associated with longer peptides .

Molecular Formula and Sequence Analysis

Dynorphin A (1-10) amide represents a truncated form of the endogenous opioid peptide dynorphin A, specifically containing the first ten amino acid residues with an amidated carboxyl terminus [1] [2]. The compound exhibits the molecular formula C₅₇H₉₂N₂₀O₁₁, corresponding to a molecular weight of 1233.5 daltons [1] [4] [5]. The exact mass has been computationally determined as 1233.70945941 daltons, providing precise characterization for analytical applications [3].

The amino acid sequence of dynorphin A (1-10) amide follows the structure: tyrosine-glycine-glycine-phenylalanine-leucine-arginine-arginine-isoleucine-arginine-proline-amide [1] [4] [5]. Using single-letter amino acid nomenclature, this sequence is represented as YGGFLRRIRP-NH₂ [5] [8]. The peptide maintains a length of ten amino acid residues, with the terminal amide modification distinguishing it from the free acid form of the parent compound [1] [4].

Structural analysis reveals several important molecular characteristics. The compound contains seventeen hydrogen bond donors and sixteen hydrogen bond acceptors, contributing to its hydrophilic nature [3]. The presence of thirty-eight rotatable bonds indicates significant conformational flexibility in solution [3]. The calculated partition coefficient (XLogP3-AA) of -3.9 demonstrates the highly hydrophilic character of this peptide [3].

PropertyValueReference
Molecular FormulaC₅₇H₉₂N₂₀O₁₁ [1] [4] [5]
Molecular Weight (g/mol)1233.5 [1] [4] [5]
Exact Mass (Da)1233.70945941 [3]
Amino Acid SequenceTyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-NH₂ [1] [4] [5]
Single-Letter CodeYGGFLRRIRP-NH₂ [5] [8]
CAS Number79985-49-2 [4] [5]
Hydrogen Bond Donors17 [3]
Hydrogen Bond Acceptors16 [3]
Rotatable Bonds38 [3]
XLogP3-AA-3.9 [3]

The compound is typically supplied as a lyophilized powder with purity exceeding 95% as determined by high-performance liquid chromatography [4] [5] [7]. Storage conditions require maintaining the peptide at temperatures of -20°C or below to preserve chemical stability [4] [5].

Solid-Phase Peptide Synthesis Methodologies

Solid-phase peptide synthesis represents the primary methodology for producing dynorphin A (1-10) amide and related analogs [9] [10] [25]. The fluorenylmethoxycarbonyl (Fmoc) protection strategy has emerged as the preferred approach due to its mild reaction conditions and compatibility with automated synthesis systems [11] [13] [14].

The Fmoc solid-phase peptide synthesis protocol begins with attachment of the carboxyl-terminal proline residue to an appropriate resin support [12] [14]. The peptide amide linker resin or similar supports provide the necessary functionality for generating the amidated carboxyl terminus characteristic of dynorphin A (1-10) amide [9] [10]. Sequential coupling of protected amino acids proceeds in the amino-terminal direction, with each cycle consisting of deprotection, coupling, and washing steps [12] [14].

Deprotection of the Fmoc group is accomplished using piperidine solutions, typically 20% piperidine in dimethylformamide [11] [13] [14]. This base-mediated removal occurs under mild conditions that preserve the integrity of acid-labile side chain protecting groups [13] [14]. Coupling reactions employ various activating reagents, with PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HOBt (1-hydroxybenzotriazole), and diisopropylethylamine representing a commonly used combination [9] [14].

Alternative coupling systems have demonstrated effectiveness in dynorphin synthesis, including COMU (1-[(1-cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino] methanaminium hexafluorophosphate) with diisopropylethylamine [25]. The HOAT (1-hydroxy-7-azabenzotriazole) and diisopropylcarbodiimide system has also been successfully employed for incorporating isotopically labeled amino acids in research applications [25].

Synthesis MethodProtecting GroupsCoupling ReagentsDeprotectionTypical Yield
Fmoc Solid-PhaseFmoc/tBu orthogonalPyBOP/HOBt/DIEA20% piperidine/DMF70-90%
Boc Solid-PhaseBoc/BenzylDCC/HOBtTFA60-80%
Automated SPPSFmoc-basedPre-programmedAutomated cycles75-95%

The synthesis of dynorphin A (1-10) amide requires careful attention to the multiple arginine residues present in the sequence [9] [10]. These basic amino acids can lead to aggregation and reduced coupling efficiency, necessitating optimization of reaction conditions [14]. Extended coupling times and elevated temperatures may be required to achieve complete reactions at sterically hindered positions [14].

Final cleavage from the resin support typically employs trifluoroacetic acid-based cocktails containing appropriate scavengers [9] [14]. Reagent B, consisting of 88% trifluoroacetic acid, 5% phenol, 5% water, and 2% triisopropylsilane, has been successfully used for dynorphin analog synthesis [9]. The cleavage reaction simultaneously removes side chain protecting groups and releases the peptide from the solid support [14].

Cyclization Techniques for Analog Development

Cyclization strategies have been extensively investigated for developing conformationally constrained analogs of dynorphin A (1-10) amide with enhanced pharmacological properties [9] [15] [16]. These approaches aim to reduce conformational flexibility while maintaining or improving biological activity [17] [18].

Ring-closing metathesis has emerged as a powerful technique for generating cyclic dynorphin analogs [9] [19] [23]. This methodology involves incorporation of allylglycine residues at strategic positions within the peptide sequence, followed by ruthenium-catalyzed cyclization on the solid support [9] [19]. The second-generation Grubbs catalyst in dichloromethane/dimethylformamide solvent systems (4:1 ratio) under reflux conditions typically produces cyclic products in 56-74% yield [9].

The ring-closing metathesis approach generates both cis and trans isomers of the resulting alkene bridge, with ratios varying from approximately 1:1.1 to 1:2.3 depending on the positions and stereochemistry of the allylglycine residues [9]. Separation of these isomers requires specialized high-performance liquid chromatography conditions using very shallow gradients to achieve baseline resolution [9].

Cyclization MethodMechanismCatalyst/ReagentsConditionsYield Range
Ring-Closing MetathesisAlkene metathesisGrubbs 2nd generationDCM/DMF, 60°C, 2 days56-74%
Disulfide FormationCysteine oxidationIodine, DMSOAqueous buffer, pH 7-860-90%
Lactam BridgeAmide formationPyBOP/HOBt/DIEADMF, room temperature40-80%
Click ChemistryAzide-alkyne cycloadditionCopper(I) catalystAqueous/organic solvent70-95%

Disulfide-mediated cyclization represents another established approach for generating cyclic dynorphin analogs [15] [26]. This strategy requires incorporation of cysteine residues at appropriate positions within the peptide sequence [15] [26]. The linear precursor peptides undergo oxidative folding under controlled conditions to form intramolecular disulfide bonds [15]. Various oxidizing agents, including iodine, dimethyl sulfoxide, and atmospheric oxygen, have been employed for this transformation [15].

Lactam bridge formation through side-chain-to-side-chain cyclization offers additional opportunities for analog development [17] [21]. This approach typically involves formation of amide bonds between lysine or ornithine residues and aspartic acid or glutamic acid residues [17] [21]. Standard peptide coupling reagents can be employed for this cyclization, though careful optimization of reaction conditions is required to minimize intermolecular reactions [17].

Click chemistry approaches, particularly copper-catalyzed azide-alkyne cycloaddition, have gained attention for peptide cyclization applications [16] [20]. This methodology requires incorporation of azide and alkyne functional groups at appropriate positions within the peptide sequence [16]. The resulting triazole linkage effectively mimics the topology and electronic properties of natural amide bonds while providing enhanced stability [16].

Native chemical ligation represents a chemoselective approach for head-to-tail cyclization of peptide sequences [16]. This method requires synthesis of a peptide thioester precursor, which undergoes intramolecular reaction with an amino-terminal cysteine residue [16]. The initial thioester intermediate rearranges to form a native amide bond, resulting in a cyclic peptide with natural connectivity [16].

Enzymatic cyclization methods have emerged as mild alternatives to chemical approaches [16] [18]. Enzymes such as sortase A, butelase, and related transpeptidases can catalyze cyclization reactions under physiological conditions [16] [18]. These biocatalytic approaches often exhibit high selectivity and can be performed in aqueous environments without the need for organic solvents or harsh reaction conditions [16] [18].

Nuclear magnetic resonance spectroscopy has provided critical insights into the structural characteristics of Dynorphin A (1-10) amide when bound to its cognate kappa opioid receptor. The determination of receptor-bound conformations through liquid-state nuclear magnetic resonance has revealed that the peptide exhibits fast exchange kinetics between free and bound states in solutions containing millimolar concentrations of dynorphin and micromolar concentrations of receptor [1]. This intermediate-affinity interaction, characterized by a dissociation constant of approximately 200 nanomolar, enables the application of transferred nuclear Overhauser enhancement spectroscopy for structural elucidation [1].

The nuclear magnetic resonance structural determination employed a comprehensive restraint dataset comprising fifty-six significant distance restraints derived from nuclear Overhauser effect build-up curves [1]. The restraint analysis demonstrates a clear concentration of medium- and long-range restraints in the central peptide region, specifically from phenylalanine-4 to arginine-9, indicating well-defined structural organization in this segment [1]. Sequential restraints between adjacent residues account for forty-two constraints, while medium-range restraints spanning two to four residues contribute fourteen additional constraints [1]. The inclusion of four dihedral angle restraints, particularly for the arginine-6 to arginine-7 segment, further defines the backbone conformation [1].

Restraint TypeNumber/ValueDescription
Sequential42.00Sequential NOE contacts between adjacent residues
Medium-range (n to n + 2,3,4)14.00Medium-range nuclear Overhauser effects
Dihedral angles4.00Backbone dihedral angle constraints
NOE restraints violation (Å)0.07Average restraint violation in structure calculations

The structural ensemble derived from restrained molecular dynamics calculations reveals distinct conformational characteristics across different peptide segments [1]. Chemical shift perturbations observed in heteronuclear single quantum coherence spectra indicate specific residue involvement in receptor binding, with leucine-5 exhibiting predominantly nitrogen-15 dimension changes while isoleucine-8 demonstrates perturbations in both proton and nitrogen-15 dimensions [1]. The addition of competitive antagonist results in substantial reversal of observed line broadening and chemical shift changes, particularly for residues phenylalanine-4 through arginine-9, confirming the specificity of receptor-peptide interactions [1].

Helical Turn Formation in Central Peptide Segments

The central region of Dynorphin A (1-10) amide, encompassing residues leucine-5 through arginine-9, adopts a well-defined alpha-helical turn conformation that represents the most structurally constrained portion of the peptide [1]. This helical segment demonstrates remarkable structural precision, with root mean square deviation values of 0.46 ± 0.16 Angstroms for backbone atoms in the leucine-5 to isoleucine-8 region, indicating highly consistent spatial organization across the structural ensemble [1].

The formation of this helical turn is stabilized by specific intramolecular interactions and appears to be essential for receptor recognition and binding specificity [1]. Molecular dynamics simulations have confirmed that residues arginine-6 and arginine-7 play critical roles in maintaining the structural integrity of this helical region [2]. The importance of these basic residues extends beyond simple electrostatic interactions, as their precise spatial positioning facilitates the formation of hydrogen bonding networks that stabilize the helical conformation [2].

Peptide RegionRMSD Backbone Atoms (Å)Structural Characteristics
Residues 1-4 (N-terminal)1.76 ± 0.53Flexibly disordered N-terminal message sequence
Residues 5-8 (Central helical)0.46 ± 0.16Well-defined α-helical turn structure
Residues 9-13 (C-terminal)5.47 ± 1.92Highly flexible C-terminal address region
Residues 1-13 (Overall)3.57 ± 1.11Overall peptide backbone flexibility

Computational analysis reveals that mutations affecting residues within this central helical region result in significant structural disruption [2]. Specifically, substitutions at leucine-5, arginine-6, and arginine-9 positions lead to complete loss of the amino-terminal alpha-helical structure, demonstrating the critical nature of these residues for maintaining the native conformation [2]. The helical turn exhibits amphiphilic characteristics, with hydrophobic residues positioned to interact with complementary regions of the receptor binding pocket while polar residues engage in specific electrostatic contacts [3].

The central helical segment serves as a structural anchor that constrains the overall peptide conformation while providing the necessary rigidity for high-affinity receptor binding [1]. This region demonstrates significantly reduced flexibility compared to the terminal segments, with molecular dynamics simulations indicating that the helical structure remains stable throughout extended simulation periods [2]. The precise geometry of this helical turn appears to be optimized for interaction with the second extracellular loop of the kappa opioid receptor, where complementary helical structures facilitate specific recognition [3].

Terminal Region Flexibility in Aqueous Solutions

The terminal regions of Dynorphin A (1-10) amide exhibit markedly different conformational behavior compared to the central helical segment, demonstrating high flexibility and dynamic sampling of multiple conformational states in aqueous environments [1]. The amino-terminal segment, comprising tyrosine-1 through phenylalanine-4, displays significant structural disorder with root mean square deviation values of 1.76 ± 0.53 Angstroms for backbone atoms [1]. This flexibility contrasts sharply with the constrained central region and reflects the functional requirement for conformational adaptability during receptor binding.

The carboxy-terminal region, encompassing proline-10 and extending to lysine-13 in longer dynorphin fragments, exhibits even greater flexibility with root mean square deviation values reaching 5.47 ± 1.92 Angstroms [1]. This extreme flexibility is consistent with the functional role of the carboxy-terminal segment as an address sequence that must accommodate diverse electrostatic interactions with receptor extracellular domains [1]. The high proportion of basic residues in this region contributes to its conformational plasticity through favorable interactions with negatively charged solvent molecules and potential receptor contact sites [4].

Peptide SegmentStructural StateDynamic BehaviorFunctional Role
N-terminal (Y1-F4)Flexibly disorderedHigh mobility, multiple conformationsOpioid message sequence
Central helix (L5-R9)α-helical turnConstrained by helical structureReceptor binding specificity
C-terminal (P10-K13)Flexibly disorderedHigh flexibility, electrostatic interactionsAddress sequence for selectivity
Turn region (R6-R7)Stable helicalDefined by dihedral constraintsStructural stability anchor

Nuclear magnetic resonance relaxation studies provide quantitative measures of terminal region dynamics [1]. The amino-terminal tyrosine residue, while maintaining structural flexibility, demonstrates specific interaction patterns that are sensitive to receptor binding conditions [1]. Molecular dynamics simulations reveal that this flexibility enables the peptide to sample multiple binding orientations, potentially facilitating the initial recognition events that precede high-affinity binding [5]. The dynamic nature of the terminal regions appears to be functionally significant, as reduced flexibility through structural constraints often results in diminished biological activity [6].

The conformational flexibility of terminal regions in aqueous solution reflects an evolutionary optimization for receptor binding efficiency [2]. The disordered amino-terminal segment can adopt multiple conformations that position the critical tyrosine residue for optimal receptor contact, while the flexible carboxy-terminal region can accommodate the diverse electrostatic environments encountered during receptor approach and binding [1]. This flexibility-function relationship demonstrates that structural disorder can be functionally advantageous in peptide-receptor recognition systems, enabling enhanced binding kinetics through reduced conformational barriers [7].

XLogP3

-2.3

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

17

Exact Mass

1232.72544383 g/mol

Monoisotopic Mass

1232.72544383 g/mol

Heavy Atom Count

88

Dates

Last modified: 08-09-2024

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